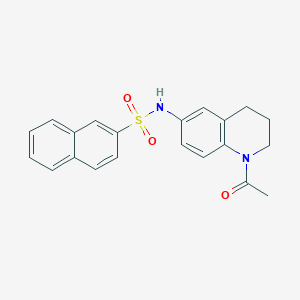

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

CAS No.: 941900-19-2

Cat. No.: VC4172369

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941900-19-2 |

|---|---|

| Molecular Formula | C21H20N2O3S |

| Molecular Weight | 380.46 |

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |

| Standard InChI Key | QJVBORNGJKYQIH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a hybrid architecture comprising a 1,2,3,4-tetrahydroquinoline ring acetylated at the 1-position and linked via a sulfonamide bridge to a naphthalene-2-sulfonyl group. Key structural attributes include:

Molecular Geometry

The tetrahydroquinoline core adopts a partially saturated bicyclic conformation, reducing planarity compared to fully aromatic quinoline derivatives. This semi-rigid structure may enhance binding specificity to protein targets. The acetyl group at the 1-position introduces steric bulk, while the sulfonamide linker provides hydrogen-bonding capabilities critical for target engagement .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.46 g/mol |

| CAS Registry Number | 941900-19-2 |

| IUPAC Name | N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |

| Topological Polar Surface Area | 87.8 Ų |

The compound’s moderate lipophilicity (, predicted) suggests adequate membrane permeability, a desirable trait for intracellular targets.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step sequence starting with functionalization of the tetrahydroquinoline precursor:

-

Acetylation: The tetrahydroquinoline amine is acetylated using acetic anhydride under basic conditions to yield 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine.

-

Sulfonamide Coupling: The amine intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

A related synthesis of analogous sulfonamides employed Pd-catalyzed C–S cross-coupling for introducing arylthio groups, though this method remains untested for the target compound .

Analytical Validation

Post-synthetic characterization typically employs:

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) reveals distinct signals for the acetyl methyl group ( 2.15 ppm) and naphthalene protons ( 7.45–8.25 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at 381.1 ([M+H]).

-

High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanism of Action

Target Engagement

HSQC NMR spectroscopy of analogous compounds demonstrated binding to the BH3 groove of Mcl-1, with chemical shift perturbations observed for residues Met 231, Leu 267, and Phe 270 . Docking studies suggest the naphthalene sulfonamide occupies the hydrophobic h3 pocket, while the acetylated tetrahydroquinoline extends into the h2 region (Figure 1) .

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure reveal critical pharmacophoric elements:

-

Sulfonamide Linker: Replacement with a carboxamide (e.g., compound 28) reduces potency by 2-fold, underscoring the sulfonamide’s role in hydrogen bonding .

-

Naphthalene Orientation: 2-Substituted naphthalene (vs. 1-substituted) improves steric complementarity with Mcl-1’s h3 pocket, as seen in compound 39 ( = 64.75 μM vs. 3’s = 3.6 μM) .

-

Acetyl Group: Removal abolishes activity, suggesting this moiety stabilizes the tetrahydroquinoline conformation for optimal target fit.

Pharmacological and Therapeutic Prospects

While direct in vivo data for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide remain limited, related compounds exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume